molecular formula C11H18O2 B13900131 Tert-butyl 3-methylenecyclopentane carboxylate

Tert-butyl 3-methylenecyclopentane carboxylate

Cat. No.: B13900131
M. Wt: 182.26 g/mol
InChI Key: RMLXDKMWCCSDAJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylidenecyclopentane-1-carboxylate is an organic compound that belongs to the class of esters. It is characterized by a tert-butyl group attached to a cyclopentane ring, which also contains a methylidene group and a carboxylate ester. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methylidenecyclopentane-1-carboxylate typically involves the esterification of 3-methylidenecyclopentane-1-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylidenecyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Tert-butyl 3-methylidenecyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-methylidenecyclopentane-1-carboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For example, in oxidation reactions, the ester group is converted to a carboxylic acid through the action of oxidizing agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methylidenecyclopentane-1-carboxylate is unique due to its combination of a cyclopentane ring with a methylidene group and a tert-butyl ester. This structure imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as oxidation and reduction, further enhances its utility in research and industrial applications.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

tert-butyl 3-methylidenecyclopentane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-8-5-6-9(7-8)10(12)13-11(2,3)4/h9H,1,5-7H2,2-4H3

InChI Key

RMLXDKMWCCSDAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=C)C1

Origin of Product

United States

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